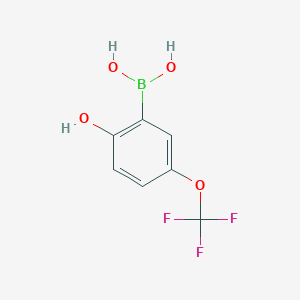

2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-hydroxy-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O4/c9-7(10,11)15-4-1-2-6(12)5(3-4)8(13)14/h1-3,12-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPLYVRPYPBPSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid molecular weight

An In-Depth Technical Guide to 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid: A Versatile Reagent in Modern Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical applications, with a focus on the causality behind experimental choices and protocols.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Boronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis and medicinal chemistry.[1][2] Their general stability, ease of handling, and mild Lewis acidity make them crucial reagents, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3]

This compound is a particularly valuable derivative. Its structure incorporates three key functional groups:

-

A boronic acid moiety, which is the reactive center for cross-coupling reactions.

-

A hydroxyl group (-OH) ortho to the boronic acid, which can influence the electronic properties and reactivity of the molecule and serve as a handle for further functionalization.[1]

-

A trifluoromethoxy group (-OCF3) para to the hydroxyl group, which is a lipophilic electron-withdrawing group known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[4][5]

This unique combination of functional groups makes it a highly sought-after building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[4][6]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and experimentation.

| Property | Value | Source |

| Molecular Weight | 221.93 g/mol | [7][8] |

| Molecular Formula | C₇H₆BF₃O₃ | [4] |

| CAS Number | 1354819-26-3 | [8] |

| Appearance | Pale Beige to Light Brown Solid | [8] |

| Purity | Typically ≥96% | [7] |

| Storage Conditions | 4°C, under an inert atmosphere | [8] |

The trifluoromethoxy group significantly impacts the electronic properties and solubility of the molecule, enhancing its reactivity in various organic solvents.[4]

Synthesis of this compound

The synthesis of substituted phenylboronic acids often involves a multi-step process. A general and common approach for creating compounds like this compound starts from a correspondingly substituted bromophenol. The hydroxyl group is typically protected before proceeding with the borylation step.

A representative synthetic pathway is illustrated below. This process highlights the key transformations required to introduce the boronic acid functionality.

Caption: Generalized synthetic route for a substituted phenylboronic acid.

Key Applications in Research and Development

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[3] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 2-hydroxy-5-(trifluoromethoxy)phenyl moiety into a wide range of organic molecules.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Validated Experimental Protocol for Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. The success of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.[9]

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water or toluene/water mixture)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine-containing functional groups is a widely used strategy in modern drug design. The trifluoromethoxy group in this compound can confer several advantageous properties to a drug candidate, including:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation.[5]

-

Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modulation of pKa: The electron-withdrawing nature of the group can alter the acidity or basicity of nearby functional groups, which can affect drug-target interactions.

The hydroxyl group provides a site for hydrogen bonding, which can be crucial for binding to biological targets.[1] This makes the title compound a valuable building block for synthesizing a wide range of biologically active molecules, including kinase inhibitors.[6]

Caption: Workflow illustrating the use as a building block in drug discovery.

Potential in Materials Science

Beyond its applications in the life sciences, this compound shows promise in materials science. Its ability to form stable complexes with diols and other Lewis bases can be exploited to create novel polymers and functional materials with tailored electronic and physical properties.[4]

Handling, Storage, and Safety

Handling:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place at 4°C.[8]

-

Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Safety:

-

Boronic acids are generally considered to be of low toxicity; however, the specific toxicological properties of this compound have not been extensively studied.

-

Treat as a potentially hazardous substance and handle with care.

Conclusion

This compound is a highly versatile and valuable reagent in modern chemical research and development. Its unique structural features make it an ideal building block for the synthesis of complex organic molecules through reactions such as the Suzuki-Miyaura coupling. Its utility in drug discovery is particularly noteworthy, where the trifluoromethoxy and hydroxyl groups can impart favorable properties to new therapeutic agents. As research in pharmaceuticals, agrochemicals, and materials science continues to advance, the demand for and applications of this important compound are expected to grow.

References

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]

-

Phenylboronic acid - Wikipedia. Wikipedia. [Link]

-

Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid - MySkinRecipes. MySkinRecipes. [Link]

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. MDPI. [Link]

-

Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran - SciSpace. SciSpace. [Link]

-

Boron-Containing Pharmacophore | MIT Technology Licensing Office. MIT Technology Licensing Office. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid [myskinrecipes.com]

- 7. (2-Hydroxy-5-(trifluoromethoxy)phenyl)boronic acid [cymitquimica.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic Acid

Foreword: The Strategic Importance of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic Acid

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character, making it a highly sought-after substituent. When coupled with a versatile boronic acid functionality and a directing hydroxyl group, the resulting molecule, this compound, emerges as a pivotal building block. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the 2-hydroxy-5-(trifluoromethoxy)phenyl moiety into a diverse array of complex molecules, from bioactive kinase inhibitors to advanced organic materials. This guide provides an in-depth, technically-grounded protocol for the synthesis of this valuable compound, moving beyond a mere recitation of steps to elucidate the underlying chemical principles and rationale that ensure a successful and reproducible outcome.

Strategic Overview: Navigating the Synthesis via Directed C-H Borylation

The synthesis of this compound presents a classic challenge in regioselectivity. The direct borylation of the starting material, 4-(trifluoromethoxy)phenol, would likely yield a mixture of isomers due to competing electronic and steric effects. To overcome this, a directed ortho-C-H borylation strategy is the most elegant and efficient approach. This methodology leverages a removable directing group on the phenolic oxygen to guide the borylation specifically to the C2 position. Among the various transition-metal-catalyzed C-H activation/borylation reactions, a ruthenium-catalyzed approach utilizing a diphenylphosphinite directing group stands out for its high efficiency and regioselectivity.[1][2]

The overall synthetic strategy can be visualized as a three-stage process:

-

In-situ Protection: The phenolic hydroxyl group of 4-(trifluoromethoxy)phenol is transiently protected with a diphenylphosphinite group. This directing group is crucial for the subsequent regioselective borylation.

-

Ruthenium-Catalyzed C-H Borylation: A ruthenium catalyst orchestrates the selective borylation of the C-H bond ortho to the phosphinite-directing group.

-

Deprotection and Isolation: The phosphinite group is readily cleaved, and the desired this compound is isolated and purified.

The following diagram illustrates this strategic workflow:

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methodologies for the ruthenium-catalyzed ortho-borylation of phenols.[1][2]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity | Supplier |

| 4-(Trifluoromethoxy)phenol | 828-27-3 | 178.11 g/mol | ≥98% | Commercially Available |

| Chlorodiphenylphosphine | 1079-66-9 | 220.64 g/mol | ≥98% | Commercially Available |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | ≥99% | Commercially Available |

| [RuCl₂(p-cymene)]₂ | 52462-29-0 | 612.39 g/mol | - | Commercially Available |

| Pinacolborane (HBpin) | 25015-63-8 | 127.98 g/mol | ≥97% | Commercially Available |

| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous | Commercially Available |

| n-Octane | 111-65-9 | 114.23 g/mol | Anhydrous | Commercially Available |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 2 M aqueous solution | Commercially Available |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | Anhydrous | Commercially Available |

| Hexane | 110-54-3 | 86.18 g/mol | Reagent Grade | Commercially Available |

| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 g/mol | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - | Commercially Available |

Step 1: In-situ Formation of 4-(Trifluoromethoxy)phenyl Diphenylphosphinite

-

To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-(trifluoromethoxy)phenol (1.78 g, 10.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (20 mL) via syringe.

-

Add N,N-diisopropylethylamine (DIPEA) (2.1 mL, 12.0 mmol) via syringe.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorodiphenylphosphine (1.9 mL, 10.5 mmol) dropwise via syringe over 10 minutes. A white precipitate of DIPEA·HCl will form.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting suspension contains the 4-(trifluoromethoxy)phenyl diphenylphosphinite and will be used directly in the next step.

Step 2: Ruthenium-Catalyzed ortho-C-H Borylation

-

To the suspension from Step 1, add [RuCl₂(p-cymene)]₂ (30.6 mg, 0.05 mmol, 0.5 mol%).

-

Add anhydrous n-octane (20 mL) via syringe.

-

Add pinacolborane (HBpin) (1.7 mL, 11.0 mmol) via syringe.

-

Equip the Schlenk flask with a reflux condenser under an argon atmosphere.

-

Heat the reaction mixture to 150 °C in a preheated oil bath and stir vigorously for 16 hours.

-

Monitor the reaction progress by taking a small aliquot, quenching with methanol, and analyzing by GC-MS.

Step 3: Deprotection and Isolation of this compound

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvents.

-

To the resulting residue, add diethyl ether (50 mL) and 2 M aqueous HCl (50 mL).

-

Stir the biphasic mixture vigorously for 2 hours at room temperature to effect hydrolysis of the boronic ester and the phosphinite directing group.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product as a solid or oil.

Purification

The crude this compound can be purified by one of the following methods:

-

Crystallization: Dissolve the crude product in a minimal amount of hot toluene or a mixture of diethyl ether and hexane. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.

-

Acid-Base Extraction: Dissolve the crude product in diethyl ether and extract with a 1 M aqueous sodium hydroxide solution. The boronic acid will deprotonate and move to the aqueous layer. Wash the aqueous layer with diethyl ether to remove non-acidic impurities. Carefully acidify the aqueous layer with 2 M HCl until the product precipitates. Extract the product back into diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the purified boronic acid.

Mechanistic Insights: The Role of the Ruthenium Catalyst and Directing Group

The success of this synthesis hinges on the elegant interplay between the diphenylphosphinite directing group and the ruthenium catalyst. The proposed catalytic cycle is depicted below.

Caption: Proposed catalytic cycle for the Ru-catalyzed ortho-C-H borylation.

The diphenylphosphinite group coordinates to the ruthenium center, positioning the catalyst in close proximity to the ortho C-H bonds of the aromatic ring. This chelation assistance facilitates the oxidative addition of the C-H bond to the ruthenium center, forming a ruthenacycle intermediate. Subsequent reaction with pinacolborane and reductive elimination regenerates the active ruthenium catalyst and releases the ortho-borylated product.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white solid |

| Yield | 60-80% (based on literature for similar substrates) |

| Purity (by ¹H NMR) | >95% |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~9.8 (s, 1H, Ar-OH), ~8.0 (s, 2H, B(OH)₂), ~7.3-7.0 (m, 3H, Ar-H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~150-155 (C-OH), ~140-145 (C-OCF₃), ~120.5 (q, J = 256 Hz, -OCF₃), ~120-130 (Ar-C), ~115 (C-B) |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ (ppm): ~ -58.0 (s, -OCF₃) |

| Mass Spectrometry (ESI-) | m/z calculated for C₇H₅BF₃O₄⁻: 221.02; found: 221.0 |

Note: The exact chemical shifts may vary depending on the solvent and concentration. The provided NMR data is an estimation based on data for similar (trifluoromethoxy)phenylboronic acid isomers.[3]

Conclusion and Outlook

This technical guide provides a robust and reliable protocol for the synthesis of this compound, a key building block for advanced applications in medicinal chemistry and materials science. By employing a directed ortho-C-H borylation strategy with a ruthenium catalyst, this method offers high regioselectivity and good yields. The detailed experimental procedure, coupled with mechanistic insights and characterization data, ensures that researchers can confidently and successfully prepare this valuable compound in their laboratories. The principles outlined herein can also be adapted for the synthesis of other substituted ortho-hydroxyphenylboronic acids, further expanding the synthetic chemist's toolkit.

References

-

Adamczyk-Woźniak, A., Gozdalik, J. T., Kaczorowska, E., Durka, K., Wieczorek, D., Zarzeczańska, D., & Sporzyński, A. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

Homma, Y., Fukuda, K., Iwasawa, N., & Takaya, J. (2020). Ruthenium-catalyzed regio- and site-selective ortho C–H borylation of phenol derivatives. Chemical Communications, 56(73), 10710-10713. [Link]

-

Takaya, J., Homma, Y., Fukuda, K., & Iwasawa, N. (2020). Ruthenium-catalyzed regio- and site-selective ortho C–H borylation of phenol derivatives. Chemical Communications, 56(73), 10710-10713. [Link]

Sources

2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid stability and storage

An In-Depth Technical Guide to the Stability and Storage of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic Acid

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound. By elucidating the underlying chemical principles and degradation pathways, we present field-proven protocols for its optimal storage and handling, ensuring the integrity and reactivity of this critical reagent in research and development.

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound is a highly functionalized arylboronic acid derivative. Its strategic importance in pharmaceutical discovery stems from its utility as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures found in many drug candidates.[1]

The substituents on the phenyl ring impart specific properties:

-

The boronic acid group [-B(OH)₂] is the reactive moiety for cross-coupling.

-

The hydroxyl group (-OH) can modulate reactivity and provides a potential site for further derivatization or intramolecular interactions.

-

The trifluoromethoxy group (-OCF₃) is a powerful electron-withdrawing group that can enhance the Lewis acidity of the boron atom and often improves metabolic stability and bioavailability in the final drug molecule.[2][3]

However, the very features that make boronic acids useful also render them susceptible to degradation. A thorough understanding of their stability is paramount to ensure reproducibility in synthesis and reliability in screening campaigns.

Chemical Structure

Caption: Structure of this compound.

The Chemistry of Instability: Major Degradation Pathways

The stability of arylboronic acids is not absolute. Several chemical pathways can lead to their decomposition, compromising sample purity and reactivity. For this compound, the primary concerns are oxidative deboronation, protodeboronation, and the formation of cyclic anhydrides (boroxines).

Oxidative Deboronation

This is a significant degradation pathway where the carbon-boron (C-B) bond is cleaved and replaced with a carbon-oxygen (C-O) bond, converting the boronic acid into the corresponding phenol (in this case, 4-(trifluoromethoxy)benzene-1,2-diol) and boric acid.[4][5] This process is often mediated by reactive oxygen species (ROS) such as hydrogen peroxide or even atmospheric oxygen, particularly under basic conditions.[4][6][7]

The mechanism involves the attack of a nucleophilic oxidant on the electron-deficient boron atom, followed by a 1,2-migration of the aryl group from the boron to the oxygen atom.[4] This oxidative cleavage is often the most significant cause of sample degradation during storage and in solution.[6][7]

Caption: Generalized pathway for oxidative deboronation of an arylboronic acid.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond by a proton source, typically water or acid, replacing the boronic acid group with a hydrogen atom.[8] For the title compound, this would result in the formation of 4-(trifluoromethoxy)phenol. While generally a slower process for arylboronic acids compared to alkylboronic acids, it can become significant under harsh acidic or basic conditions or during prolonged storage in protic solvents.[8][9] The stability towards protodeboronation is often lowest around pH 5 and increases at higher or lower pH values.[9]

Boroxine Formation (Dehydration)

A common and reversible process for boronic acids is intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[10] This is an equilibrium reaction where three molecules of the boronic acid lose three molecules of water.

Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.

While not technically degradation (the process is reversible upon addition of water), the presence of varying amounts of boroxine can be problematic.[10] It complicates characterization (e.g., NMR, melting point) and can lead to inaccurate measurements of concentration when preparing solutions by weight. Commercial boronic acids are often supplied as a mixture of the free acid and its boroxine.[10][11]

Key Factors Influencing Stability

Effective management of this compound requires controlling the environmental factors that accelerate the degradation pathways described above.

| Factor | Effect on Stability | Rationale / Mechanism |

| Temperature | Higher temperatures accelerate degradation. | Increases the rate of all chemical reactions, including oxidation, protodeboronation, and dehydration to the boroxine. Multiple sources recommend refrigerated storage.[12][13][14][15] |

| Atmosphere | Exposure to air (oxygen) promotes degradation. | Oxygen is a key participant in oxidative deboronation.[8] Storing under an inert atmosphere (Nitrogen or Argon) is highly recommended.[14][16] |

| Moisture | Promotes both degradation and boroxine equilibrium. | Water is a reactant in protodeboronation.[8] It also facilitates the equilibrium between the boronic acid and its boroxine. Boronic acids are often hygroscopic.[10][16] |

| Light | Potential for photodegradation. | While less documented for this specific compound, many complex organic molecules are sensitive to UV light, which can generate radicals and initiate oxidation. Storage in the dark is a prudent practice.[11] |

| pH (in solution) | Affects rates of hydrolysis and oxidation. | The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate species is pH-dependent. This speciation influences susceptibility to both oxidative and protolytic cleavage.[17] |

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system; it is the most effective way to prevent the introduction of experimental variables arising from reagent degradation.

Protocol 1: Long-Term Storage (Months to Years)

This protocol is designed to maximize the shelf-life of the solid compound.

-

Procurement & Initial Handling: Upon receipt, inspect the container seal. If possible, work in a glove box or under a gentle stream of inert gas (Argon or Nitrogen).

-

Aliquotting: Avoid repeatedly opening and closing the main stock bottle. Aliquot the material into smaller, single-use vials appropriate for the scale of typical experiments. Use amber glass vials to protect from light.

-

Inert Atmosphere: Purge the headspace of each vial with dry Argon or Nitrogen for 30-60 seconds to displace air and moisture.

-

Sealing: Immediately seal the vials with high-quality, PTFE-lined caps to ensure an airtight and moisture-proof barrier.

-

Secondary Containment: Place the sealed vials inside a desiccator containing a suitable desiccant (e.g., Drierite or silica gel) to protect against ambient humidity.

-

Refrigeration: Store the desiccator in a refrigerator at 2-8°C .[12][13][14][15] Do NOT freeze, as this can cause water condensation upon temperature cycling.

Protocol 2: Handling for Routine Use

-

Equilibration: Before opening, remove the vial from the refrigerator and allow it to warm to room temperature inside a desiccator (approx. 20-30 minutes). This is a critical step to prevent atmospheric moisture from condensing on the cold solid.

-

Weighing: Weigh the required amount of material quickly in a low-humidity environment. If possible, perform this operation under a blanket of inert gas.

-

Resealing: Immediately reseal the vial, purge with inert gas if necessary, and return it to refrigerated storage.

-

Solution Preparation: Dissolve the weighed solid in a dry, high-purity solvent. For reactions like Suzuki coupling, anhydrous solvents are typically used. Solutions of boronic acids are generally less stable than the solid material and should be prepared fresh for each use.

Experimental Workflow: A Practical Guide to Stability Assessment

Trustworthiness in research requires self-validation. If there is any doubt about the quality of a stored boronic acid, a simple stability study can be performed using High-Performance Liquid Chromatography (HPLC).

Protocol 3: HPLC-Based Stability Assessment

-

Reference Sample (T=0):

-

Prepare a stock solution of the boronic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile).

-

Immediately dilute an aliquot of this stock solution to a working concentration (e.g., 50 µg/mL).

-

Inject this sample into a reverse-phase HPLC system and obtain a chromatogram. This is your T=0 reference. Record the peak area of the parent compound.

-

-

Stress Conditions:

-

Aliquot the remaining stock solution into several vials.

-

Store these vials under various conditions to be tested:

-

Control: Refrigerated, inert atmosphere.

-

Test 1 (Air/Light): On the benchtop, exposed to lab light and air.

-

Test 2 (Moisture): In a loosely capped vial in a humidity chamber.

-

-

-

Time-Point Analysis:

-

At designated time points (e.g., 24h, 48h, 1 week), take an aliquot from each vial.

-

Dilute to the working concentration and analyze by HPLC using the same method as the T=0 sample.

-

-

Data Analysis:

-

Compare the peak area of the parent compound at each time point to the T=0 reference. A decrease in the relative peak area indicates degradation.

-

Monitor the chromatogram for the appearance of new peaks, which correspond to degradation products. The primary degradation product from oxidation would be 4-(trifluoromethoxy)benzene-1,2-diol, which will have a different retention time.

-

Caption: Experimental workflow for assessing the stability of boronic acid samples.

References

- Benchchem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.

- Dennis G. Hall. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives.

- American Chemical Society. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects.

- Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, 97%.

- PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- Wayform. (2023). Safety Data Sheet - 3-Hydroxy-5-(trifluoromethoxy)phenylboronic acid,≥95%.

- PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Phenylboronic acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Phenylboronic acid.

- Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Fluoro-2-(trifluoromethyl)phenylboronic acid.

- TCI Chemicals. (2023). 3-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride) - Safety Data Sheet.

- Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences, 89(6), 758-765.

- ChemicalBook. (n.d.). 2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid.

- ChemicalBook. (2023). 3-Hydroxy-5-(trifluoromethoxy)phenylboronic acid - Safety Data Sheet.

- MDPI. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.

- Reddit. (2017).

- ACS. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1063–1075.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 3-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride).

- Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester.

- MySkinRecipes. (n.d.). 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid.

- PubMed. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.

- Eawag-BBD. (2008). Phenol Family Degradation Pathway Map.

- MDPI. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.

- Autech Industry. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

- Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.

- RSC Publishing. (n.d.). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans.

- Sapphire Bioscience. (n.d.). This compound.

- ResearchGate. (2018). Degradation of the cellulosic key chromophores 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions. Cellulose, 25, 4543–4557.

- Eawag-BBD. (1997). 2,4,5-Trichlorophenoxyacetic Acid Pathway Map.

Sources

- 1. nbinno.com [nbinno.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pnas.org [pnas.org]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. aobchem.com [aobchem.com]

- 14. 2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid CAS#: 2096339-99-8 [m.chemicalbook.com]

- 15. 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid [myskinrecipes.com]

- 16. fishersci.com [fishersci.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Spectral Characterization of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid

Abstract

This technical guide provides a comprehensive overview of the spectral characterization of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid, a key building block in contemporary organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. We delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and purity assessment of this compound. By integrating established spectroscopic principles with data from closely related analogues, this guide offers a robust framework for its analysis.

Introduction

Chemical Identity and Significance

This compound (Figure 1) is a multifunctional organoboron compound. Its utility stems from the presence of three key functional groups: a boronic acid moiety, a phenolic hydroxyl group, and an electron-withdrawing trifluoromethoxy group. The boronic acid functionality makes it an ideal participant in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The phenolic hydroxyl and the trifluoromethoxy groups modulate the electronic properties and lipophilicity of the molecule, making it an attractive fragment for the synthesis of novel pharmaceutical agents and advanced materials. The trifluoromethoxy group, in particular, is often used to enhance metabolic stability and cell membrane permeability of drug candidates.

The Imperative of Spectral Characterization

In any chemical synthesis or drug development workflow, the unequivocal confirmation of a molecule's identity and purity is paramount. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. Each method probes different aspects of the molecular structure, and together, they provide a complete picture. This guide will explain the "why" behind the experimental choices, offering insights honed from practical application in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of atoms within a molecule. For this compound, a multi-nuclear approach is essential for a comprehensive analysis.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and accuracy. Here is a field-proven methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or Acetone-d₆). The choice of solvent is critical; it must dissolve the compound without reacting with it, and its residual signals should not obscure important resonances. Acetone-d₆ is often a good choice for boronic acids as it can help to minimize the presence of the corresponding boroxine, which can form upon dehydration[1][2].

-

Transfer the solution to a clean, dry 5 mm NMR tube. It is advisable to use quartz NMR tubes for ¹¹B NMR to avoid a broad background signal from borosilicate glass[3].

-

-

Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR, a standard single-pulse experiment is usually sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

-

¹⁹F and ¹¹B NMR experiments are performed using their respective nuclei-specific probes and parameters.

-

The following diagram illustrates the general workflow for NMR analysis:

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. For this compound, we expect to see signals for the aromatic protons and the exchangeable protons of the hydroxyl and boronic acid groups. The predicted chemical shifts (in ppm) are based on the analysis of the closely related 2-(trifluoromethoxy)phenylboronic acid and considering the electronic effects of the C5-hydroxyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | ~7.3 - 7.5 | d | J ≈ 8-9 | Ortho-coupled to H-4. |

| H-4 | ~6.9 - 7.1 | dd | J ≈ 8-9, 2-3 | Ortho-coupled to H-3 and meta-coupled to H-6. |

| H-6 | ~7.1 - 7.3 | d | J ≈ 2-3 | Meta-coupled to H-4. |

| -OH (Phenolic) | ~9.0 - 10.0 | br s | - | Broad, exchangeable proton. |

| -B(OH)₂ | ~8.0 - 8.5 | br s | - | Broad, exchangeable protons. |

Note: The addition of a drop of D₂O to the NMR tube will cause the signals for the -OH and -B(OH)₂ protons to disappear, confirming their assignment.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The trifluoromethoxy group will have a significant effect on the chemical shifts of the carbon atoms it is attached to and will also exhibit C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| C-1 (-B(OH)₂) | ~125 - 130 | s | - | Carbon attached to boron; often a weak signal. |

| C-2 (-OH) | ~150 - 155 | s | - | Carbon attached to the phenolic oxygen. |

| C-3 | ~118 - 122 | s | - | Aromatic CH. |

| C-4 | ~115 - 119 | s | - | Aromatic CH. |

| C-5 (-OCF₃) | ~145 - 150 | q | ³J(C-F) ≈ 1-2 | Carbon attached to the trifluoromethoxy group, showing coupling to the fluorine atoms. |

| C-6 | ~110 - 115 | s | - | Aromatic CH. |

| -OCF₃ | ~120 - 122 | q | ¹J(C-F) ≈ 255 | The carbon of the trifluoromethoxy group will appear as a quartet with a large one-bond coupling constant to the three fluorine atoms.[2][5] |

Predicted ¹⁹F and ¹¹B NMR Spectral Data

-

¹⁹F NMR: The three fluorine atoms of the trifluoromethoxy group are equivalent and will give rise to a single, sharp signal. A long-range coupling to aromatic protons might be observed, resulting in a slightly broadened singlet or a fine multiplet structure.[1] The predicted chemical shift is in the range of -58 to -60 ppm.

-

¹¹B NMR: Boron-11 is a quadrupolar nucleus, which often results in broad NMR signals. For a tricoordinate boronic acid, a single broad peak is expected. The chemical shift of ¹¹B is sensitive to the hybridization state of the boron atom.[3][6] For this compound, the ¹¹B signal is predicted to be in the range of 28-33 ppm, which is characteristic of a trigonal planar (sp²) boronic acid.[1][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Collection: Collect the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound will be a composite of the characteristic vibrations of its constituent functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3200 - 3600 | O-H stretch (phenolic and boronic acid) | Strong, Broad | The broadness is due to hydrogen bonding.[4][8][9][10] |

| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak | Characteristic of sp² C-H bonds in the benzene ring.[9] |

| ~1600, ~1500 | C=C aromatic ring stretches | Medium-Strong | Typical for substituted benzene rings.[9] |

| ~1350 | B-O stretch | Strong | A characteristic vibration for boronic acids.[11][12] |

| 1200 - 1280 | C-O stretch (aryl ether) and C-F stretches | Strong | The C-O stretch of the trifluoromethoxy group and the strong C-F stretching vibrations will likely result in a complex, intense absorption pattern in this region. |

| ~1220 | C-O stretch (phenolic) | Strong | Differentiates phenols from aliphatic alcohols.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of water if needed.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectral Data

The molecular weight of this compound (C₇H₆BF₃O₄) is 221.93 g/mol .

-

Negative Ion Mode ESI (-): This is often the preferred mode for boronic acids. The most prominent ion is expected to be the deprotonated molecule, [M-H]⁻, at an m/z of approximately 220.9.

-

Positive Ion Mode ESI (+): While less common for this class of compounds, it is possible to observe the protonated molecule, [M+H]⁺, at an m/z of approximately 222.9, or adducts with solvent or salt cations (e.g., [M+Na]⁺).

The presence of boron with its two stable isotopes, ¹⁰B (20%) and ¹¹B (80%), will result in a characteristic isotopic pattern for the molecular ion and any boron-containing fragments, which can be a powerful diagnostic tool.[13][14][15]

Integrated Data Analysis: A Holistic Workflow

No single technique provides all the necessary information. The true power of spectral analysis lies in the integration of data from multiple sources to build a self-consistent structural assignment.

The following diagram illustrates the integrated workflow for structural confirmation:

Conclusion

The spectral characterization of this compound requires a multi-faceted approach. By leveraging the strengths of NMR, IR, and MS, researchers can confidently verify the structure and purity of this valuable synthetic intermediate. This guide provides the theoretical framework and practical insights necessary to interpret the spectral data, ensuring the integrity of downstream applications in research and development. The predicted data, based on sound spectroscopic principles and analysis of close structural analogues, serves as a robust benchmark for experimental verification.

References

-

ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF. Retrieved from ResearchGate. [Link]

- SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts.

-

ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from ACS Publications. [Link]

-

PubMed. (1993). 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. Retrieved from PubMed. [Link]

-

ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds. Retrieved from ResearchGate. [Link]

-

RSC Publishing. (n.d.). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Retrieved from RSC Publishing. [Link]

-

Scribd. (n.d.). 11B NMR and Its Uses in Structural Caracterization of Boronic Acids and Boronate Esters. Retrieved from Scribd. [Link]

-

Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from Semantic Scholar. [Link]

-

Canadian Science Publishing. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from Canadian Science Publishing. [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from Doc Brown. [Link]

-

NIH. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from NIH. [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and.... Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-fluorophenylboronic acid in 0.1 M chloroform solution. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from ResearchGate. [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from OpenStax. [Link]

- Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.

-

PubMed. (n.d.). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Retrieved from PubMed. [Link]

-

ResearchGate. (n.d.). ¹H and ¹⁹F NMR spectra of a mixture of the acid (A) and anhydride (B).... Retrieved from ResearchGate. [Link]

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from SCIEX. [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). The IR spectrum of 7. Retrieved from ResearchGate. [Link]

-

ACS Publications. (2009). Mass Spectrometry in Boron Chemistry. Retrieved from ACS Publications. [Link]

- Langmuir. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces.

-

Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. Retrieved from Borates Today. [Link]

-

ACS Publications. (n.d.). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. Retrieved from ACS Publications. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). Phenylboronic acid. Retrieved from PubChem. [Link]

-

SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from SpectraBase. [Link]

-

PubMed. (2016). A review on the determination of isotope ratios of boron with mass spectrometry. Retrieved from PubMed. [Link]

-

SpectraBase. (n.d.). Phenylboronic acid - Optional[11B NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 15. A review on the determination of isotope ratios of boron with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability and Quality Assessment of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic Acid

Abstract

2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid is a fluorinated arylboronic acid of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a hydroxyl and a trifluoromethoxy group, imparts valuable electronic and steric properties, making it a versatile building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of the commercial landscape for this reagent, outlines robust protocols for verifying its identity and purity, discusses its key applications, and details essential safety and handling procedures. Designed for researchers, chemists, and supply chain professionals in drug discovery and development, this document serves as a practical resource for sourcing and utilizing this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

Precise identification is paramount when sourcing chemical reagents to ensure experimental reproducibility and avoid costly errors. The trifluoromethoxy (-OCF₃) group, in particular, offers a distinct electronic profile compared to the more common trifluoromethyl (-CF₃) group, influencing factors like Lewis acidity and metabolic stability in derivative compounds.[1]

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number. It is crucial to distinguish this compound from its isomers, which may have different reactivity profiles and are commercially available.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1354819-26-3 | [2] |

| Molecular Formula | C₇H₆BF₃O₄ | [3] |

| Molecular Weight | 221.93 g/mol | [2][3] |

| Appearance | Pale Beige to Light Brown Solid | [2] |

| Storage Conditions | 4°C, under inert atmosphere | [2] |

Note: Isomers such as 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid (CAS: 1217500-69-0) and 3-Hydroxy-5-(trifluoromethoxy)phenylboronic acid (CAS: 957120-22-8) exist and must be differentiated during procurement.[3][4][5]

Commercial Availability and Sourcing

This compound is available from a range of specialty chemical suppliers, primarily for research and development purposes.[2] Availability can range from milligram-scale for initial screening to bulk quantities for process development, though larger quantities may require custom synthesis.

Rationale for Supplier Vetting: When selecting a supplier, it is critical to inquire about the availability of a Certificate of Analysis (CoA) with detailed analytical data. Some vendors may provide unique chemicals without extensive analytical characterization, placing the responsibility of quality confirmation on the buyer.[6][7]

Table 2: Commercial Supplier Overview

| Supplier | Distributor Example | Typical Purity | Available Quantities | Notes |

| Toronto Research Chemicals | Sapphire Bioscience | Not specified | 100 mg, 250 mg, 500 mg | For Research Use Only.[2] |

| Various specialty suppliers | Direct or via platforms | Typically >95% | mg to g scale | Purity and availability should be confirmed on a lot-by-lot basis. |

Below is a standardized workflow for the procurement and initial qualification of this reagent.

Caption: Procurement and Quality Verification Workflow.

Quality Control and Verification of Incoming Material

Independent verification of identity and purity is a cornerstone of scientific integrity. For boronic acids, impurities may include residual starting materials, byproducts, or boric acid, which can interfere with subsequent reactions. The following protocols provide a self-validating system for quality assessment.

Protocol 1: Identity Confirmation via NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation. ¹H NMR confirms the aromatic substitution pattern, while ¹⁹F NMR provides a highly specific signal for the -OCF₃ group, and ¹¹B NMR confirms the presence of the boronic acid moiety.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the boronic acid in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Expect to see signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the three protons on the phenyl ring, as well as a broad signal for the B(OH)₂ protons and a signal for the phenolic -OH. The coupling patterns (e.g., doublet, doublet of doublets) will confirm the 1,2,4-substitution.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A single sharp signal is expected, characteristic of the -OCF₃ group. This is a crucial identity test, as it distinguishes the compound from non-fluorinated analogues.

-

Data Interpretation: Compare the acquired spectra with reference data if available or analyze the chemical shifts and coupling constants to confirm the structure.

Protocol 2: Purity Assessment via HPLC-MS

Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. Coupling with a Mass Spectrometry (MS) detector allows for the confirmation of the parent mass and identification of impurities.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the boronic acid at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95% B over 10-15 minutes, hold, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 220 nm.

-

-

MS Conditions:

-

Ionization: Electrospray Ionization (ESI), negative mode.

-

Expected Mass: Look for the [M-H]⁻ ion at m/z 220.9.

-

-

Data Analysis: Integrate the peak areas in the UV chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. The MS data should confirm the mass of the main peak.

Caption: Analytical Workflow for Incoming Material Qualification.

Key Applications in Organic Synthesis

The primary utility of this compound lies in its function as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[8] This reaction is one of the most powerful methods for forming carbon-carbon bonds between aromatic rings.

Mechanistic Significance:

-

The Boronic Acid Moiety: This is the active component that participates in the catalytic cycle with a palladium catalyst.

-

The Trifluoromethoxy Group: This substituent significantly alters the electronic nature of the aromatic ring, often enhancing the stability of the final compound and improving pharmacokinetic properties like lipophilicity and metabolic resistance.[1][8]

-

The Hydroxyl Group: The ortho-hydroxyl group can act as a directing group or a handle for further functionalization, adding another layer of synthetic utility.

Caption: Generalized Suzuki-Miyaura Coupling Scheme.

This reagent is particularly valuable for synthesizing complex molecules in medicinal chemistry, where the introduction of fluorinated motifs is a common strategy for optimizing the properties of drug candidates.[8][9]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, general precautions for arylboronic acids should be strictly followed. They are generally considered harmful if swallowed and can cause skin, eye, and respiratory irritation.[10]

Table 3: Recommended Handling and Safety Precautions

| Aspect | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses with side shields, and a lab coat. | To prevent skin and eye contact.[5][11] |

| Handling | Handle in a well-ventilated area or a chemical fume hood. | To avoid inhalation of fine dust particles.[5][12] |

| Spill Response | Sweep up solid spills carefully to avoid creating dust. Place in a sealed container for disposal. | To minimize exposure and environmental release. |

| Storage | Keep container tightly closed in a dry, cool (refrigerated, 2-8°C), and well-ventilated place.[12] | Arylboronic acids can be sensitive to heat and moisture, which can lead to degradation. |

| Incompatibilities | Avoid strong oxidizing agents and strong bases.[12] | To prevent vigorous or uncontrolled reactions. |

Always consult the supplier-specific SDS before handling the material. In case of exposure, follow standard first-aid measures, such as rinsing eyes or skin with plenty of water and seeking medical attention if symptoms persist.[11]

Conclusion

This compound is a readily available, high-value building block for advanced chemical synthesis. Its successful application hinges on careful sourcing, with an emphasis on verifying its identity and purity via robust analytical methods like NMR and HPLC-MS. By adhering to the procurement, quality control, and safety protocols outlined in this guide, researchers and drug development professionals can confidently incorporate this versatile reagent into their synthetic workflows, accelerating the discovery of novel chemical entities.

References

-

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid . AOBChem USA. Available at: [Link]

-

5-HYDROXY-2-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID | 1217500-69-0 . ChemSrc. Available at: [Link]

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid . MDPI. Available at: [Link]

-

Buy 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid . Boron Molecular. Available at: [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity . MDPI. Available at: [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity . Semantic Scholar. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. 5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid | 1217500-69-0 [chemicalbook.com]

- 4. 5-HYDROXY-2-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID | 1217500-69-0 [m.chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 2-Fluoro-5-hydroxyphenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Fluoro-5-hydroxyphenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aaronchem.com [aaronchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

safety and handling of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid

An In-depth Technical Guide for the Safe Handling and Application of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid

Foreword: A Scientist's Perspective on Chemical Safety

In the fields of chemical research and drug development, the compounds we handle are more than mere reagents; they are the building blocks of innovation. This compound, with its unique trifluoromethoxy and hydroxy functionalities, represents a valuable tool in synthetic chemistry. However, its potential is intrinsically linked to our ability to handle it with the respect and diligence that all chemical entities deserve. This guide is crafted not as a rigid set of rules, but as a framework for informed decision-making. It is grounded in the principle that true scientific integrity is demonstrated not only in our results but in the safety and deliberateness of our methods. As senior scientists, our responsibility extends beyond discovery to encompass the well-being of our colleagues and the integrity of our research environment. This document is a resource to uphold that responsibility.

Section 1: Compound Identification and Physicochemical Profile

Understanding the fundamental properties of a compound is the first step in a comprehensive safety assessment. These characteristics influence its behavior under various laboratory conditions.

Systematic Name: this compound CAS Number: 1256345-63-3 Molecular Formula: C₇H₆BF₃O₄ Molecular Weight: 221.93 g/mol

Table 1: Physicochemical Properties

| Property | Value | Rationale and Implications |

|---|---|---|

| Appearance | White to off-white solid | The particulate nature necessitates controls to prevent dust inhalation. |

| Purity | Typically >95% | Impurities, such as the corresponding boroxine anhydride, may be present and can affect reactivity and solubility. |

| Solubility | Soluble in most polar organic solvents (e.g., Methanol, THF, DMSO). Poorly soluble in non-polar solvents like hexanes.[1] | Solvent choice for reactions and purification must consider both solubility and potential reactivity. |

| Acidity (pKa) | Estimated to be lower than phenylboronic acid (pKa ~8.8) due to the electron-withdrawing -OCF₃ group.[2][3] | The acidity influences its reactivity and interactions, particularly in basic conditions like Suzuki-Miyaura coupling. |

Section 2: Hazard Evaluation and GHS Classification

While a specific, comprehensive toxicological profile for this exact isomer is not fully established, data from structurally similar phenylboronic acids provide a reliable basis for hazard assessment.[4][5][6] The primary hazards are associated with its irritant properties.

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Proactive Risk Mitigation and Engineering Controls

The causality behind safety protocols is rooted in preventing exposure pathways. The physical form (solid powder) and hazard profile (irritant) of this compound dictate the necessary control measures.

-

Primary Engineering Control: Chemical Fume Hood. All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood.[8] This is a non-negotiable control measure. The rationale is to contain any airborne particulates at the source, directly addressing the H335 respiratory irritation hazard, and to protect the user from potential splashes.

-

Secondary Controls: Eyewash Stations and Safety Showers. Ensure that these safety fixtures are unobstructed and have been recently tested. Their proximity is critical for a rapid response to accidental eye or skin contact, minimizing the severity of injury as per H315 and H319.[9]

Section 4: Standard Operating Protocol for Handling

This protocol is designed as a self-validating system. Each step is a checkpoint to ensure safety before proceeding to the next.

4.1 Personal Protective Equipment (PPE) Selection

The selection of PPE is not a static choice but a dynamic assessment based on the experimental procedure. The following diagram illustrates the decision-making process.

Caption: PPE selection workflow based on the specific laboratory task.

4.2 Step-by-Step Handling Procedure

-

Preparation: Before retrieving the compound, don all baseline PPE as determined above. Ensure the fume hood sash is at the appropriate working height.

-

Weighing the Solid:

-

Place an analytical balance inside the fume hood or use a ventilated balance enclosure.

-

Use a clean spatula to carefully transfer the desired amount of the solid to a tared container.

-

Causality: Performing this step in a contained environment is the primary method to prevent the generation of airborne dust, mitigating the respiratory hazard (H335).[8]

-

Immediately and securely close the main stock container. A tight seal is crucial to prevent the compound from absorbing moisture, which can lead to degradation.[10]

-

-

Dissolution:

-

In the fume hood, add the solvent to the vessel containing the weighed solid.

-

Use magnetic or mechanical stirring to aid dissolution.

-

Causality: Adding the solvent to the solid minimizes the risk of splashing the reactive powder.

-

-

Transfer and Reaction:

-

When transferring solutions, use appropriate glassware (e.g., cannulas, dropping funnels) to minimize exposure.

-

Ensure the reaction vessel is properly secured and that any required inert atmosphere is established before adding the boronic acid solution.

-

Section 5: Storage, Stability, and Disposal

5.1 Storage Conditions

Organoboronic acids require specific storage conditions to maintain their integrity.[11]

-

Temperature: Store in a cool, dry place. Refrigeration is often recommended.[5]

-

Atmosphere: Store in a tightly sealed container.[10] Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While this process is often reversible upon addition of water, it alters the molecular weight and can complicate stoichiometry in reactions.

-

Incompatibilities: Avoid storage near strong oxidizing agents.[5]

5.2 Disposal Protocol

Chemical waste must be handled as hazardous.[8]

-

Characterize Waste: All waste containing this compound, including contaminated solids (gloves, weighing paper) and solutions, must be classified as hazardous waste.

-

Segregate: Collect waste in a designated, properly labeled, and sealed container. Do not mix boronic acid waste with incompatible waste streams (e.g., strong oxidizers).[8]

-

Container Decontamination: Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected as hazardous waste. Subsequent rinses may also require collection depending on institutional policy.[8]

-

Consult EHS: Follow your institution's specific Environmental Health & Safety (EHS) guidelines for final pickup and disposal.

Section 6: Emergency Response Protocol

Immediate and correct action is vital in the event of an accidental exposure.

Caption: Emergency first aid procedures for different exposure routes.

Spill Response:

-

Evacuate non-essential personnel from the immediate area.

-

Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

-

Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent and decontaminate all tools used.

References

-

How to Store Boric Acid. Lab Alley.

-

Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. Benchchem.

-

What Are The Safety Precautions For Using Boric Acid? Chemistry For Everyone (YouTube).

-

Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.

-

Borate handling and storage. U.S. Borax.

-

Safety Data Sheet: 4-Trifluoromethylphenylboronic acid. AK Scientific, Inc.

-

Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)phenylboronic acid. Fisher Scientific.

-

Safety Data Sheet: 3-(Trifluoromethoxy)phenylboronic Acid. TCI Chemicals.

-

Thermophysical Properties of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid. Chemcasts.

-

Safety Data Sheet: Furan-2-boronic acid pinacol ester. Thermo Fisher Scientific.

-

Safety Data Sheet: Phenylboronic acid. Sigma-Aldrich.

-

How to purify boronic acids/boronate esters? ResearchGate.

-

Safety Data Sheet: 3-Hydroxy-5-(trifluoromethoxy)phenylboronic acid. ChemicalBook.

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar.

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI.

-

Boronic esters. Organic Syntheses Procedure.

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH.

-

Safety Data Sheet: 3-Methoxy-5-(trifluoromethyl)phenylboronic acid. Fisher Scientific.

-

Phenylboronic acid. Wikipedia.

-

Purification of boronic acids? Reddit.

-

5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid. ChemicalBook.

-

Safety Data Sheet: 3-Ethoxy-5-(trifluoromethoxy)phenylboronic acid. Aaronchem.

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health (PMC).

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. aaronchem.com [aaronchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. laballey.com [laballey.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling using 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of a Multifunctional Boronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed exploration of the reaction conditions specifically tailored for 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid , a substrate of increasing importance in medicinal chemistry and materials science. The unique substitution pattern of this boronic acid, featuring an ortho-hydroxyl group and a para-trifluoromethoxy group, presents both opportunities and challenges that necessitate a carefully considered approach to reaction optimization.

The trifluoromethoxy (-OCF₃) group is a valuable substituent in drug design, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[3] Concurrently, the ortho-hydroxyl group can act as a directing group, potentially influencing the regioselectivity and rate of the coupling reaction through chelation to the palladium catalyst.[4] However, this hydroxyl group, along with the electron-withdrawing nature of the trifluoromethoxy group, can also increase the propensity for undesired side reactions such as protodeboronation. This document, therefore, aims to provide a comprehensive understanding of the factors governing the successful Suzuki coupling of this versatile building block, offering detailed protocols and a rationale for procedural choices.

Key Considerations for Reaction Optimization

The successful Suzuki coupling of this compound hinges on the judicious selection of several key parameters:

-